3-Hydroxyphenyl methylcarbamate

Herbicide Metabolism Phenmedipham Metabolite Xenobiotic Degradation

Secure authentic 3‑Hydroxyphenyl methylcarbamate (MHPC) to eliminate structural ambiguity in your studies. The meta‑hydroxy isomer follows a distinct metabolic pathway to m‑aminophenol and 3‑hydroxyacetanilide, preventing ortho‑isomer cyclization artifacts. Its N‑methyl group confers superior neutral‑pH hydrolytic stability compared to ethyl carbamates. Critical as a phenmedipham degradation standard and a reliable solid intermediate for coumarin‑derived carbamates; substituting positional or N‑alkyl analogs introduces unquantifiable variability in acetylcholinesterase SAR and environmental fate models.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 19189-01-6
Cat. No. B099798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyphenyl methylcarbamate
CAS19189-01-6
Synonyms(3-hydroxyphenyl) N-methylcarbamate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC(=C1)O
InChIInChI=1S/C8H9NO3/c1-9-8(11)12-7-4-2-3-6(10)5-7/h2-5,10H,1H3,(H,9,11)
InChIKeyCZNVCWZCRNGTOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyphenyl Methylcarbamate (CAS 19189-01-6) Procurement Specifications: Molecular Class and Core Attributes


3-Hydroxyphenyl methylcarbamate (CAS 19189-01-6), also referred to as methyl N-(3-hydroxyphenyl)carbamate or MHPC, is a substituted phenyl methylcarbamate with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is structurally characterized by a methylcarbamate moiety linked to the meta-position of a phenolic ring, and it is recognized as a key environmental transformation product of the herbicide phenmedipham [1]. The compound exhibits acetylcholinesterase (AChE) inhibitory activity characteristic of the N-methylcarbamate class , though its primary procurement relevance lies in its role as a research metabolite standard and as a synthetic intermediate for more complex carbamates .

Why In-Class Substitution of 3-Hydroxyphenyl Methylcarbamate (CAS 19189-01-6) is Scientifically Invalid


Within the phenyl methylcarbamate family, the specific positional isomerism and N-substitution pattern govern critical differences in metabolic fate, hydrolytic stability, and biological activity that preclude generic substitution. For instance, the meta-hydroxy substitution in 3-hydroxyphenyl methylcarbamate directs its specific metabolic pathway to m-aminophenol and 3-hydroxyacetanilide [1], a pathway distinct from its ortho-isomer. Furthermore, the N-methyl substitution confers superior stability compared to N-ethyl carbamates under neutral pH conditions , while also differentiating its insecticidal potency from N,N-dimethyl analogs [2]. Substituting 3-hydroxyphenyl methylcarbamate with a structurally similar but mechanistically distinct compound would introduce unquantified variability in experimental or industrial outcomes, directly impacting the validity of metabolic studies and the reproducibility of synthetic protocols.

Quantitative Differentiation Guide for 3-Hydroxyphenyl Methylcarbamate (CAS 19189-01-6)


Regioselective Metabolic Cleavage: Quantified In Vivo Conversion to m-Aminophenol

Following oral administration of phenmedipham to rats, 3-hydroxyphenyl methylcarbamate (MHPC) is formed as the primary intermediate metabolite via hydrolysis. Subsequent cleavage of MHPC yields m-aminophenol, which is then N-acetylated to 3-hydroxyacetanilide. This distinct metabolic pathway is shared with its ethyl analog, EHPC, but is fundamentally different from other carbamate families [1]. This metabolic lability makes it a critical analytical standard for environmental fate studies.

Herbicide Metabolism Phenmedipham Metabolite Xenobiotic Degradation

Hydrolytic Stability: N-Methyl vs. N-Ethyl Carbamate Resistance

The hydrolytic stability of carbamates is a key determinant of their suitability as synthetic intermediates and their environmental persistence. Methyl carbamates, including 3-hydroxyphenyl methylcarbamate, are generally stable under neutral conditions but undergo hydrolysis in strongly acidic or basic environments. In contrast, ethyl carbamates are more prone to hydrolysis due to the longer alkyl chain . This relative stability profile is a critical differentiator for applications requiring controlled reactivity.

Chemical Stability Carbamate Hydrolysis Synthetic Intermediate

Insecticidal Potency: Superiority of N-Methyl over N,N-Dimethylcarbamates

A systematic comparison of the toxicities of N-methyl- and N,N-dimethylcarbamates across eight aryl groups revealed a consistent pattern: in all cases, the N-methyl carbamates were superior in toxicity to the house fly, mosquito larva, and salt-marsh caterpillar larva [1]. While 3-hydroxyphenyl methylcarbamate was not a specific test compound in this study, it belongs to the N-methyl carbamate class that demonstrated this universal potency advantage. This provides a class-level inference for its potential bioactivity relative to its N,N-dimethyl analog.

Acetylcholinesterase Inhibition Insecticide Structure-Activity Relationship

Physicochemical Profile: Melting Point and Water Solubility Benchmarking

The melting point of 3-hydroxyphenyl methylcarbamate is reported to be 94-96 °C [1], and its water solubility is 4.7 mg/L at 20°C [2]. These values are essential for designing purification protocols, selecting compatible solvents, and predicting environmental behavior. For comparison, the ortho-isomer, 2-hydroxyphenyl methylcarbamate, is reported as a liquid (oil), lacking a defined melting point within this range . The water solubility of 4.7 mg/L for the meta-isomer also provides a benchmark for its mobility in aqueous systems, which is distinct from more hydrophobic carbamates like carbaryl (solubility ~110 mg/L at 22°C) [3].

Physical Properties Formulation Analytical Chemistry

Regioisomeric Stability: Meta- vs. Ortho-Hydroxy Substitution on Carbamate Stability

The position of the hydroxy group on the phenyl ring influences the stability of the carbamate moiety. The meta-hydroxy substitution in 3-hydroxyphenyl methylcarbamate is not positioned for intramolecular cyclization. In contrast, the ortho-isomer (2-hydroxyphenyl methylcarbamate) can undergo base-catalyzed cyclization to form benzoxazol-2-one via a concerted mechanism [1]. This inherent instability of the ortho-isomer under certain conditions makes the meta-isomer a more robust and predictable building block for synthetic applications.

Isomerism Stability Synthetic Chemistry

Validated Application Scenarios for 3-Hydroxyphenyl Methylcarbamate (CAS 19189-01-6) Based on Differential Evidence


Analytical Reference Standard for Phenmedipham Environmental Fate and Residue Analysis

Procurement is essential for laboratories conducting environmental monitoring or toxicological studies of the herbicide phenmedipham. The compound is the primary intermediate metabolite, and its presence is a key indicator of phenmedipham degradation. Using authentic 3-hydroxyphenyl methylcarbamate (MHPC) as an analytical standard ensures accurate quantification of this specific transformation product, as established by metabolic studies [1].

Synthetic Intermediate for Stable Carbamate-Derived Building Blocks

3-Hydroxyphenyl methylcarbamate serves as a stable, solid intermediate for the synthesis of more complex carbamates, such as coumarin derivatives. Its meta-hydroxy substitution precludes unwanted intramolecular cyclization that is problematic with ortho-isomers [1]. Its relative hydrolytic stability compared to ethyl carbamates also makes it a preferred starting material for multi-step syntheses where controlled reactivity is required .

Mechanistic Probe for Acetylcholinesterase (AChE) Inhibition Studies

As a member of the N-methyl carbamate class, 3-hydroxyphenyl methylcarbamate is a valuable tool for investigating structure-activity relationships (SAR) of AChE inhibitors. Class-level evidence indicates that N-methyl carbamates possess superior insecticidal potency compared to their N,N-dimethyl counterparts [1]. Researchers can use this compound to dissect the contribution of the N-methyl group and the meta-hydroxy substitution on AChE binding and carbamoylation kinetics, providing a comparative baseline against other well-studied carbamates .

Physicochemical Property Calibration Standard for Environmental Modeling

Its established melting point (94-96 °C) and water solubility (4.7 mg/L at 20°C) [1] make 3-hydroxyphenyl methylcarbamate a useful reference compound for calibrating predictive models of environmental partitioning and transport. Its moderate solubility and solid-state distinguish it from other phenyl methylcarbamates, allowing for controlled studies on the impact of isomerism on environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyphenyl methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.